molecular formula C13H8BrN3O3 B2875914 4-bromo-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 851172-77-5

4-bromo-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2875914
CAS RN: 851172-77-5
M. Wt: 334.129
InChI Key: DMCRLLPZPNLTHP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group, a bromine atom attached to the benzene ring, and a furan-2-yl-1,3,4-oxadiazol-2-yl group attached to the nitrogen of the amide group . The exact 3D conformer and other structural details might require more specific computational chemistry techniques for accurate determination .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 280.12 g/mol. It has one hydrogen bond donor and two hydrogen bond acceptors. The compound has a rotatable bond count of 3. Its exact mass and monoisotopic mass is 278.98949 g/mol. It has a topological polar surface area of 42.2 Ų .

Scientific Research Applications

Pharmacological Research

The furan and oxadiazole moieties present in the compound are known to exhibit a broad spectrum of biological activities . This makes it a valuable candidate for pharmacological research, where it can be used to develop new therapeutic agents. Its potential applications include:

Chemical Synthesis

This compound can serve as a precursor in the synthesis of various heterocyclic compounds. Its applications in chemical synthesis include:

Agricultural Chemistry

The compound’s derivatives might find applications in agriculture as:

Mechanism of Action

Target of Action

The primary targets of 4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide are currently unknown

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by 4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide . Once the targets are identified, it will be possible to map out the downstream effects on biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the administered dose is able to reach the target site in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how 4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide interacts with its targets and carries out its functions.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. Proper handling and disposal methods should be followed as per Material Safety Data Sheet (MSDS) guidelines for similar chemical compounds .

properties

IUPAC Name

4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O3/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(20-13)10-2-1-7-19-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCRLLPZPNLTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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